2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of thieno[3,2-d]pyrimidine . It is part of a series of substituted thieno[3,2-d]pyrimidine derivatives that have been synthesized as EZH2 inhibitors . EZH2 is a protein that has been implicated in various types of cancer, and inhibiting its activity can have antitumor effects .
Synthesis Analysis
The synthesis of these thieno[3,2-d]pyrimidine derivatives involves structural modifications of tazemetostat . Tazemetostat is a small molecule inhibitor of EZH2, and modifying its structure can lead to new compounds with potentially improved antitumor activity .Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a bicyclic ring system consisting of a thiophene ring fused with a pyrimidine ring . This core is substituted with various functional groups, including a benzyl group and a sulfanyl-acetamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound likely involve the formation of the thieno[3,2-d]pyrimidine core, followed by the addition of the substituent groups . The exact reactions would depend on the specific synthetic route used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its boiling point, density, and pKa would be determined by the nature and arrangement of its functional groups .作用機序
将来の方向性
The future directions for research on this compound could include further optimization of its structure to improve its antitumor activity and reduce its toxicity . Additionally, more studies could be conducted to better understand its mechanism of action and to evaluate its potential as a therapeutic agent for various types of cancer .
特性
IUPAC Name |
N-(4-acetamidophenyl)-2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S2/c1-15(28)24-17-7-9-18(10-8-17)25-20(29)14-32-23-26-19-11-12-31-21(19)22(30)27(23)13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNWBLXKXGYOMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。